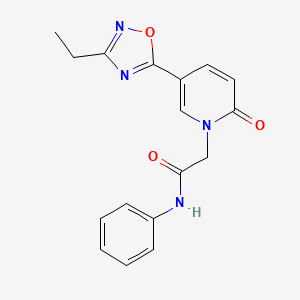![molecular formula C10H10F3NO3 B2597950 (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1241677-90-6](/img/structure/B2597950.png)
(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid” is a chemical compound . It is listed in chemical databases, indicating its relevance in chemical research .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography . Unfortunately, specific information about the molecular structure of “this compound” was not found in the available data.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques . Unfortunately, specific information about the physical and chemical properties of “this compound” was not found in the available data.科学的研究の応用
1. Metabolomics and Biomarker Identification
Metabolomics studies have highlighted the complex toxic effects of chemical compounds like Bisphenol A (BPA) on organisms. Metabolomics, a rapidly developing field, offers a promising avenue for novel biomarker identification and deeper understanding of toxicity mechanisms. Changes in metabolic pathways such as glycolysis, Krebs cycle, and β oxidation of long chain fatty acids after exposure to certain chemicals suggest highly complex toxic effects on organisms. This area of research could be leveraged to understand the impact of various chemicals including (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid on metabolic processes and potential biomarker identification (Wang et al., 2018).
2. Biotechnology and Amino Acid Production
Biotechnological methods have significantly contributed to the production of amino acids, which are crucial in human nutrition and health maintenance. Amino acids serve various purposes, including as animal feed additives, flavor enhancers, and ingredients in cosmetic and pharmaceutical products. The manufacturing methods and the role of biotechnology in the production of amino acids for the pharmaceutical industry have been extensively reviewed, underscoring the importance of amino acids in different industries and their production capacity requirements (Ivanov et al., 2013).
3. Amino Acid Degrading Enzymes in Cancer Therapy
The deprivation of certain amino acids using amino acid degrading enzymes is a strategic approach in the treatment of amino acid-dependent cancers. This strategy exploits the compromised metabolism of malignant cells and has shown promise in controlling tumor growth. Amino acids like L-asparagine, L-methionine, L-arginine, and L-lysine, when targeted by specific degrading enzymes, have been successfully used in the treatment of various types of cancer. Further research into cancer cell metabolism could define potential targets for controlling tumor growth using amino acid degrading enzymes, possibly including this compound (Pokrovsky et al., 2019).
作用機序
Mode of Action
The presence of the trifluoromethoxy phenyl group suggests that it may interact with its targets through hydrophobic interactions and hydrogen bonding .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid’s action are currently unknown. Given the lack of identified targets and pathways, it’s difficult to predict the compound’s effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interactions with its targets .
Safety and Hazards
将来の方向性
The future directions in the study of a compound often depend on its potential applications and the current challenges in its research. Unfortunately, specific information about the future directions of “(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid” research was not found in the available data .
生化学分析
Biochemical Properties
(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as lactate dehydrogenase, which is involved in the conversion of lactate to pyruvate in metabolic pathways . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization . Furthermore, this compound can affect cell signaling pathways by interacting with key proteins, thereby modulating cellular responses to environmental changes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of lactate dehydrogenase, thereby affecting the conversion of lactate to pyruvate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is known to affect metabolic flux by modulating the activity of key enzymes, such as lactate dehydrogenase . Additionally, this compound can influence metabolite levels by altering the expression of genes involved in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals . The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments.
特性
IUPAC Name |
(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXUCQCJZKJMIR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
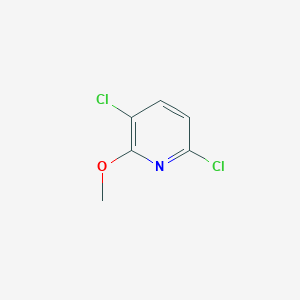
![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)
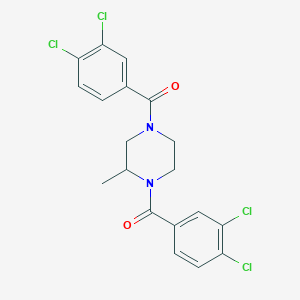

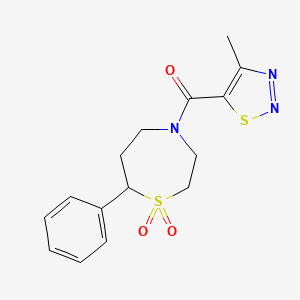
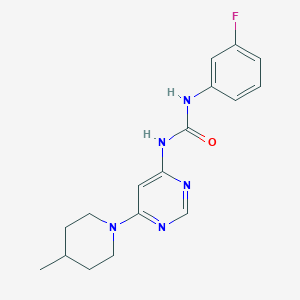
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597882.png)
![4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2597883.png)
![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2597885.png)
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2597886.png)
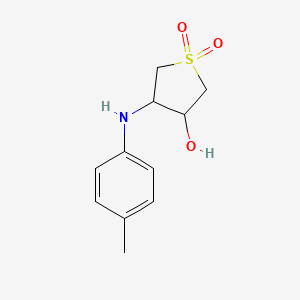
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2597888.png)
